Cucurbitacin L

描述

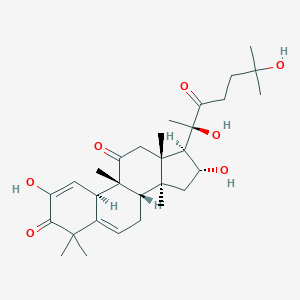

Cucurbitacin L is a member of the cucurbitacin family, a group of highly oxygenated tetracyclic triterpenoids. These compounds are primarily found in the Cucurbitaceae family, which includes plants like cucumbers, pumpkins, and gourds. Cucurbitacins are known for their bitter taste and have been studied for their various biological activities, including anticancer, anti-inflammatory, and hepatoprotective properties .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of cucurbitacin L involves multiple steps, starting from simpler triterpenoid precursors. The process typically includes oxidation, reduction, and cyclization reactions to form the characteristic tetracyclic structure. Specific reagents and catalysts are used to achieve the desired functional groups and stereochemistry.

Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the difficulty in obtaining high yields. advances in synthetic organic chemistry have made it possible to produce this compound in the laboratory setting. Techniques such as high-performance liquid chromatography (HPLC) are often employed to purify the compound .

化学反应分析

Structural Basis for Reactivity

Cucurbitacin L features a 19-(10→9β)-abeo-5α-lanostane skeleton with hydroxyl, ketone, and acetyloxy functional groups. Key reactive sites include:

-

C-2 hydroxyl : Prone to glycosylation and esterification

-

C-16 hydroxyl : Subject to acetylation

-

C-25 acetyloxy : Hydrolysis-sensitive

-

Δ⁵ double bond : Electrophilic addition target

These functional groups enable diverse enzymatic and synthetic modifications ( ).

Phase I Modifications

Phase II Conjugation

Acetylation and Esterification

-

C-16 acetylation by acetyltransferases (ACTs) yields 16-O-acetylthis compound, enhancing membrane permeability ( ).

-

Esterification with chlorinated acetic acids at C-25 improves antiproliferative activity in cancer cell lines ( ).

Oxidation and Reduction

-

Δ⁵ double bond epoxidation generates reactive intermediates for anticancer prodrug development ( ).

-

C-3 ketone reduction forms cucurbitadienol analogs with altered STAT3 inhibition profiles ( ).

Degradation Pathways

-

Photodegradation : UV exposure at 228–234 nm induces Δ⁵ isomerization and C-2 hydroxyl oxidation ( ).

-

Acid-catalyzed hydrolysis : Cleaves acetyloxy groups at C-25, forming cucurbitacin derivatives with reduced bitterness ( ).

Table 1: Cytotoxicity Modulation via Chemical Modifications

Table 2: Metabolic Stability in Liver Microsomes

| Species | Half-life (min) | Clearance (mL/min/kg) | Primary Metabolite | Source |

|---|---|---|---|---|

| Human | 45.2 | 18.7 | 23,24-Dihydroxy derivative | |

| Rat | 22.8 | 32.4 | Glucuronide conjugate |

Challenges and Research Gaps

科学研究应用

Biological Activities

Cucurbitacin L exhibits a range of biological activities that make it a valuable compound in medicinal research:

- Anticancer Properties : Studies have demonstrated that this compound can induce apoptosis and inhibit cell proliferation in various cancer cell lines, including colon adenocarcinoma (HT-29) and pancreatic cancer cells .

- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, which is crucial for cancer progression and other inflammatory diseases .

- Immunomodulatory Effects : this compound may enhance immune responses, making it a candidate for therapeutic interventions in immunocompromised conditions .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in preclinical models:

- Colon Cancer Study : In vitro experiments showed that this compound 2-O-β-glucoside significantly inhibited the growth of HT-29 colon adenocarcinoma cells by inducing oxidative stress and apoptosis .

- Pancreatic Cancer Research : A combination therapy involving this compound and gemcitabine demonstrated enhanced anti-tumor effects in pancreatic cancer xenograft models, achieving up to 79% tumor inhibition without significant toxicity to the host .

Data Table: Summary of Research Findings on this compound

作用机制

Cucurbitacin L exerts its biological effects primarily through the inhibition of the JAK/STAT3 signaling pathway. This pathway is involved in the activation, proliferation, and maintenance of cancerous cells. By inhibiting this pathway, this compound can induce apoptosis (programmed cell death) and inhibit the growth and spread of cancer cells . Additionally, this compound has been shown to interact with other molecular targets, including various kinases and transcription factors, further contributing to its anticancer activity.

相似化合物的比较

Cucurbitacin L is part of a larger family of cucurbitacins, which includes compounds like cucurbitacin B, cucurbitacin E, and cucurbitacin I. While all cucurbitacins share a similar tetracyclic triterpenoid structure, they differ in their functional groups and biological activities. For example:

Cucurbitacin B: Known for its potent anticancer and anti-inflammatory properties.

Cucurbitacin E: Studied for its hepatoprotective and antioxidant activities.

Cucurbitacin I: Noted for its ability to inhibit the JAK/STAT3 pathway, similar to this compound.

This compound is unique in its specific combination of functional groups and its particular potency in inhibiting cancer cell proliferation.

生物活性

Cucurbitacin L is a triterpenoid compound belonging to the cucurbitacin family, which is predominantly found in various plants of the Cucurbitaceae family. This compound has garnered significant attention due to its diverse biological activities, particularly its anticancer, anti-inflammatory, and antioxidant properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

1. Chemical Structure and Properties

This compound is characterized by a complex tetracyclic structure. Its chemical formula is , and it exhibits a bitter taste, which is common among cucurbitacins. The compound's structure allows it to interact with various biological pathways, influencing cell signaling and proliferation.

2. Anticancer Activity

This compound has been extensively studied for its anticancer properties. Research indicates that it exerts cytotoxic effects on various cancer cell lines through multiple mechanisms:

- Apoptosis Induction : this compound promotes apoptosis in cancer cells by activating caspase-3 and inhibiting anti-apoptotic proteins such as Bcl-2. A study demonstrated that this compound significantly increased the levels of caspase-3 in human colon cancer cells (HT-29) .

- Cell Cycle Arrest : The compound disrupts the cell cycle by inhibiting cyclins involved in cell division. It has been shown to reduce cyclin D1 and cdc-2 levels in hepatocellular carcinoma cells, leading to G2/M phase arrest .

- Inhibition of Signaling Pathways : this compound inhibits critical signaling pathways such as JAK/STAT3 and Raf/MEK/ERK, which are often dysregulated in cancer . These pathways are crucial for cell proliferation and survival.

Table 1: Summary of Anticancer Effects of this compound

3. Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This inhibition is crucial for managing chronic inflammatory conditions.

- Mechanism of Action : The compound modulates inflammatory responses by downregulating NF-kB signaling pathways, leading to decreased expression of inflammatory mediators .

4. Antioxidant Activity

Research indicates that this compound possesses strong antioxidant capabilities, which help protect cells from oxidative stress. This property is essential for preventing cellular damage associated with various diseases, including cancer.

- Assays Used : Studies have utilized assays such as Ferric Reducing Antioxidant Power (FRAP) and Oxygen Radical Absorbance Capacity (ORAC) to quantify the antioxidant effects of this compound, demonstrating its potential as a natural antioxidant agent .

5. Case Studies

Several case studies highlight the therapeutic potential of this compound:

- A study involving human colon cancer cells showed that treatment with this compound led to significant reductions in cell viability and increased apoptosis rates compared to untreated controls .

- In vivo studies have demonstrated that this compound can inhibit tumor growth in animal models, showcasing its potential as a chemotherapeutic agent .

6. Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

- Absorption and Distribution : After oral administration, this compound is absorbed into the bloodstream where it binds to serum albumin, facilitating its distribution to target organs .

- Metabolism : The compound undergoes metabolism primarily through glucuronidation and sulfation processes in the liver, which affects its bioavailability and efficacy .

属性

IUPAC Name |

(8S,9R,10R,13R,14S,16R,17R)-17-[(2R)-2,6-dihydroxy-6-methyl-3-oxoheptan-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,13,17,19-20,23,31-32,36-37H,10-12,14-15H2,1-8H3/t17-,19-,20+,23+,27+,28-,29+,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGAXYFCLPQWOD-ILFSFOJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2C=C(C1=O)O)C)C)C(C)(C(=O)CCC(C)(C)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C=C(C(=O)C4(C)C)O)C)C)[C@](C)(C(=O)CCC(C)(C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80149441 | |

| Record name | Cucurbitacin L | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1110-02-7 | |

| Record name | Cucurbitacin L | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1110-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cucurbitacin L | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001110027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cucurbitacin L | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。